molecular formula C12H16N2O3S B2900815 2-methyl-N-(2-oxoindolin-5-yl)propane-1-sulfonamide CAS No. 921836-59-1

2-methyl-N-(2-oxoindolin-5-yl)propane-1-sulfonamide

Cat. No.: B2900815
CAS No.: 921836-59-1
M. Wt: 268.33
InChI Key: AORRJYJHSPQVBE-UHFFFAOYSA-N
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Description

2-methyl-N-(2-oxoindolin-5-yl)propane-1-sulfonamide is a chemical compound that belongs to the class of oxindole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an oxindole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring with a ketone group at the second position.

Future Directions

The future directions for the study and application of “2-methyl-N-(2-oxoindolin-5-yl)propane-1-sulfonamide” and related compounds could include further exploration of their potential as antitumor agents . Additionally, the development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-oxoindolin-5-yl)propane-1-sulfonamide typically involves the reaction of 2-oxoindoline with appropriate sulfonamide reagents under controlled conditions. One common method includes the reaction of 2-oxoindoline with methylpropane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-oxoindolin-5-yl)propane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in enzyme inhibition and protein interactions.

    Medicine: Explored for its antiproliferative and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(2-oxoindolin-5-yl)propane-1-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase enzymes and induce apoptosis in cancer cells sets it apart from other similar compounds.

Properties

IUPAC Name

2-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-8(2)7-18(16,17)14-10-3-4-11-9(5-10)6-12(15)13-11/h3-5,8,14H,6-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORRJYJHSPQVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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